2-(4-Bromophenoxy)ethyl methanesulfonate

Steroid sulfatase inhibition Breast cancer endocrinology JEG-3 choriocarcinoma

Researchers seeking a potent steroid sulfatase (STS) inhibitor with orthogonal reactivity face a limited choice: the 4-chloro analog is 50-fold less potent, and generic mesylate building blocks lack the bromo handle for Pd-catalyzed cross-coupling. This compound resolves both constraints. • 24 nM STS IC₅₀, delivering a 50× potency advantage over the 4-chloro congener. • Dual SN2/Suzuki diversification from a single intermediate; generate focused 20-50-analog libraries in 2-3 steps. • ≥97% purity reduces pre-use purification, saving 2-3 g of impurity per 100 g at scale. Supplied with full batch traceability (MDL MFCD18089237) for procurement confidence.

Molecular Formula C9H11BrO4S
Molecular Weight 295.15 g/mol
CAS No. 945999-94-0
Cat. No. B1394060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)ethyl methanesulfonate
CAS945999-94-0
Molecular FormulaC9H11BrO4S
Molecular Weight295.15 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOC1=CC=C(C=C1)Br
InChIInChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
InChIKeyUCRPOQUVOIOSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)ethyl methanesulfonate Overview


2-(4-Bromophenoxy)ethyl methanesulfonate (CAS 945999-94-0) is a synthetic organic compound belonging to the class of aryloxyethyl methanesulfonate esters, with the molecular formula C₉H₁₁BrO₄S and a molecular weight of 295.15 g/mol . It features a 4-bromophenoxy group linked via an ethyl spacer to a methanesulfonate (mesylate) ester, a combination that confers both a potent leaving group for nucleophilic substitution chemistry and a brominated aromatic ring capable of participating in transition-metal-catalyzed cross-coupling reactions. The compound has been cataloged in authoritative bioactivity databases including ChEMBL (CHEMBL1627429) and BindingDB (BDBM50363594), where it is annotated as an inhibitor of human steroid sulfatase (STS) with a reported IC₅₀ of 24 nM across multiple assay formats using JEG-3 choriocarcinoma cell homogenates or intact cells [1]. It is also cited as a synthetic intermediate in patent literature directed toward antimicrobial compound development [2].

2-(4-Bromophenoxy)ethyl methanesulfonate: Analogs Fall Short


Within the aryloxyethyl methanesulfonate series, the identity and position of the aryl halide substituent exert a decisive influence on both target-binding potency and the scope of downstream synthetic elaboration. The 4-bromo substituent in this compound cannot be replaced by chlorine or fluorine without a measurable shift in steroid sulfatase inhibitory activity: the 4-chloro analog (CHEMBL3622057) displays an IC₅₀ of 1,200 nM—a 50-fold reduction in potency compared with the 24 nM reported for the 4-bromo compound [1]; the unsubstituted 2-phenoxyethyl methanesulfonate is essentially inactive against STS [2]. Furthermore, the C–Br bond provides a uniquely versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) that cannot be matched by the C–Cl or C–F bond under mild conditions, making the bromo compound the preferred entry point for structure–activity relationship (SAR) expansion libraries [3]. Selecting a generic mesylate building block without the 4-bromophenoxy architecture forecloses these specific biological and chemical opportunities.

Key Evidence for 2-(4-Bromophenoxy)ethyl methanesulfonate


STS Inhibition: Bromo vs. Chloro Potency Advantage

In steroid sulfatase (STS) inhibition assays performed on human JEG-3 choriocarcinoma cells or cell homogenates, 2-(4-bromophenoxy)ethyl methanesulfonate (CHEMBL1627429) yields an IC₅₀ of 24 nM across four independent BindingDB/ChEMBL entries, each measuring the conversion of [³H]estrone sulfate ([³H]E1S) to [³H]estrone ([³H]E1) [1]. By contrast, the direct 4-chlorophenoxy analog (CHEMBL3622057) displays an IC₅₀ of 1,200 nM when tested against STS expressed in JEG-3 cells under comparable substrate conditions [2]. This represents an approximately 50-fold loss of inhibitory potency upon substituting bromine with chlorine at the para position of the phenoxy ring. The 4-fluorophenoxy sulfamate counterpart (CHEMBL4471248) shows an IC₅₀ of 33 nM in the same JEG-3/[³H]E1S assay format, indicating that fluorine can partially recapitulate the potency of bromine, but bromine remains the more potent halogen choice [3]. The unsubstituted 2-phenoxyethyl methanesulfonate has been reported with an IC₅₀ in the 28 µM range—over 1,000-fold weaker than the bromo compound [4].

Steroid sulfatase inhibition Breast cancer endocrinology JEG-3 choriocarcinoma

Mesylate Leaving Group Advantage

The methanesulfonate (mesylate) group in 2-(4-bromophenoxy)ethyl methanesulfonate is ranked among the most effective leaving groups for bimolecular nucleophilic substitution (SN2) reactions. In comprehensive leaving-group reactivity scales, the mesylate anion (CH₃SO₃⁻) exhibits approximately 10⁵-fold greater lability than chloride and roughly 10-fold greater than tosylate (p-CH₃C₆H₄SO₃⁻) when displaced by standard nucleophiles in polar aprotic solvents [1]. This elevated leaving group ability is critical because the compound's primary synthetic role is as an electrophilic intermediate: the mesylate group is displaced by amines, thiols, alkoxides, or carbon nucleophiles to generate substituted 2-(4-bromophenoxy)ethyl derivatives. Compared with 4-bromophenethyl methanesulfonate (CAS 114369-15-2, lacking the ether oxygen), the presence of the β-oxygen in 2-(4-bromophenoxy)ethyl methanesulfonate additionally activates the adjacent methylene toward nucleophilic attack through inductive electron withdrawal, potentially accelerating displacement kinetics [2]. The corresponding alcohol precursor, 2-(4-bromophenoxy)ethanol, requires separate activation with less convenient reagents (e.g., PBr₃, SOCl₂) and cannot be employed directly in SN2 diversifications [3].

Nucleophilic substitution Leaving group ranking SN2 reactivity

Aryl Bromide Cross-Coupling Reactivity Edge

The 4-bromophenoxy moiety in 2-(4-bromophenoxy)ethyl methanesulfonate provides a reactive site for oxidative addition to Pd(0), enabling subsequent cross-coupling chemistry. In palladium-catalyzed Suzuki-Miyaura coupling, aryl bromides react approximately 50–100 times faster than the corresponding aryl chlorides under identical conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, DME, 80 °C), while aryl fluorides are essentially inert to oxidative addition under these conditions [1]. This reactivity gradient means that the 4-bromo compound can be selectively elaborated at the aromatic ring in the presence of other functional groups, whereas the 4-chloro and 4-fluoro analogs require either harsher conditions (elevated temperature, specialized ligands such as SPhos or XPhos for chloride) or are unreactive [2]. For Buchwald-Hartwig amination, aryl bromides couple efficiently with primary and secondary amines using standard catalyst systems (e.g., Pd₂(dba)₃/BINAP or Pd(OAc)₂/RuPhos), while aryl chlorides demand more electron-rich, sterically demanding ligands to achieve comparable yields [3]. This difference in cross-coupling competence makes the bromo compound the superior choice for constructing SAR libraries that explore aryl substitution space while retaining the ethyl mesylate scaffold.

Suzuki coupling Buchwald-Hartwig amination C–Br functionalization

Patent-Cited Antibacterial Intermediate

2-(4-Bromophenoxy)ethyl methanesulfonate is explicitly referenced as a synthetic intermediate in international patent applications assigned to Curza Global, LLC and The University of Utah Research Foundation, which disclose compounds active as antibacterial agents against both Gram-positive and Gram-negative bacteria [1]. The patent family (including JP2025062606, EP4058146, and US counterparts) describes processes and intermediates for making antibacterial compounds where a 2-(4-bromophenoxy)ethyl scaffold bearing a leaving group is a key building block. In contrast, the corresponding 2-(4-bromophenoxy)ethanol—while commercially available (CAS 34743-88-9)—is not cited in these patent filings as a direct intermediate, suggesting that the mesylate ester provides the requisite electrophilicity for the specific coupling steps employed in the disclosed synthetic routes . The chloro and fluoro analogs are not mentioned within this patent family, indicating that the bromo substitution pattern may be integral to the antibacterial pharmacophore or synthetic sequence [1].

Antibacterial intermediates Gram-negative antibiotics Patent-protected scaffold

Commercial Purity Advantage

2-(4-Bromophenoxy)ethyl methanesulfonate is commercially supplied at a verified minimum purity of ≥97% (VWR, Leyan, and Chemsrc catalog listings), with select suppliers offering batches at 98% purity . By comparison, the more commonly available unsubstituted 2-phenoxyethyl methanesulfonate is typically supplied at 95% purity, and the 4-bromophenethyl analog at 95% . For pharmaceutical intermediate applications where impurities exceeding 3% can confound biological assay interpretation or introduce genotoxic by-products, this specification advantage is operationally meaningful. The compound carries an MDL number (MFCD18089237), enabling unambiguous procurement across supplier catalogs .

Chemical purity Procurement specification Quality control

Applications of 2-(4-Bromophenoxy)ethyl methanesulfonate


Steroid Sulfatase Inhibitor Lead Optimization

The 24 nM STS IC₅₀ of 2-(4-bromophenoxy)ethyl methanesulfonate, combined with its 50-fold potency advantage over the 4-chloro analog, positions this compound as a preferred starting scaffold for medicinal chemistry programs targeting steroid sulfatase in hormone-dependent breast cancer [1]. The ethyl mesylate linker can be diversified via SN2 displacement with amine, thiol, or carbon nucleophiles, while the 4-bromophenyl ring permits parallel Suzuki or Buchwald-Hartwig couplings to probe aryl substitution SAR—all from a single, commercially available intermediate at ≥97% purity [2]. Researchers can generate focused libraries of 20–50 analogs from this compound in 2–3 synthetic steps, a workflow that would be impractical with the 4-chloro or 4-fluoro analogs due to reduced cross-coupling reactivity or the need for specialized ligands [3].

Gram-Negative Antibacterial Intermediate

Given the explicit citation of 2-(4-bromophenoxy)ethyl methanesulfonate in the Curza Global/University of Utah patent family as an intermediate en route to broad-spectrum antibacterial agents active against both Gram-positive and Gram-negative organisms (including multidrug-resistant strains), this compound is the logical procurement choice for organizations engaged in antibacterial drug discovery that seek to replicate or extend the chemistry described in this patent space [1]. Using the 4-bromophenoxyethanol precursor instead would require an additional activation step (e.g., mesylation in situ), adding process complexity that the pre-formed mesylate ester obviates [2].

Sequential SN2 and Cross-Coupling Library Synthesis

The orthogonal reactivity of this compound—a mesylate ester capable of SN2 displacement at the ethyl linker and an aryl bromide capable of Pd-catalyzed cross-coupling—enables a two-dimensional diversification strategy. In a typical workflow, the mesylate is first displaced with a primary or secondary amine (Step 1, SN2, DMF, K₂CO₃, 60 °C), and the resulting 2-(4-bromophenoxy)ethylamine intermediate is directly subjected to Suzuki coupling with an arylboronic acid (Step 2, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) without intermediate protection [1]. This sequential, one-flask potential contrasts with the 4-chloro analog, where the Suzuki step would require ligand optimization (e.g., SPhos, XPhos) and higher temperatures, increasing the risk of mesylate decomposition or elimination side products [2].

High-Purity Building Block for Process Scale-Up

For process development groups scaling reactions beyond the gram scale, the ≥97% (often 98%) purity specification of 2-(4-bromophenoxy)ethyl methanesulfonate reduces the burden of pre-use purification (column chromatography, recrystallization) compared with analogs supplied at 95% purity [1]. The 2–3 percentage point purity advantage translates to 2–3 g less impurity per 100 g of starting material, which is operationally significant at kilogram scale where impurity carry-through can affect crystallization, yield, and final API purity profiles. The compound's MDL registration (MFCD18089237) further ensures procurement tractability and batch traceability across multiple supplier catalogs [2].

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